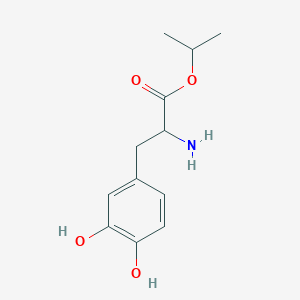
Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-DOPA Isopropyl Ester, also known as L-3,4-dihydroxyphenylalanine isopropyl ester, is a derivative of L-DOPA (L-3,4-dihydroxyphenylalanine). L-DOPA is a well-known precursor to dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure centers. L-DOPA Isopropyl Ester is synthesized to enhance the pharmacokinetic properties of L-DOPA, such as its ability to cross the blood-brain barrier more efficiently.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-DOPA Isopropyl Ester typically involves the esterification of L-DOPA with isopropanol. One common method involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions, where L-DOPA is dissolved in isopropanol, and the mixture is heated to promote esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of L-DOPA Isopropyl Ester may involve enzymatic methods to achieve higher specificity and yield. For instance, the use of tyrosinase and α-chymotrypsin enzymes has been reported to facilitate the synthesis of L-DOPA esters, including L-DOPA Isopropyl Ester. These enzymes catalyze the hydroxylation and transesterification reactions, respectively, under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
L-DOPA Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The catechol group in L-DOPA Isopropyl Ester can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
L-DOPA Isopropyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter synthesis and metabolism.
Medicine: Investigated for its potential in treating neurological disorders such as Parkinson’s disease due to its ability to cross the blood-brain barrier more efficiently than L-DOPA.
Industry: Utilized in the development of bioadhesives and other biotechnological applications
Wirkmechanismus
L-DOPA Isopropyl Ester exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease. The compound targets dopaminergic neurons and pathways involved in motor control and coordination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-DOPA Methyl Ester
- L-DOPA Ethyl Ester
- L-DOPA Benzyl Ester
Comparison
L-DOPA Isopropyl Ester is unique in its balance of lipophilicity and hydrophilicity, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a more effective prodrug for increasing dopamine levels in the brain. Other esters may have different pharmacokinetic properties, affecting their absorption, distribution, and metabolism .
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMBBJHULTYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate](/img/structure/B12326808.png)

![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)
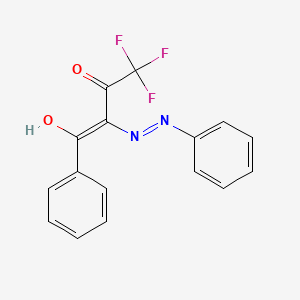
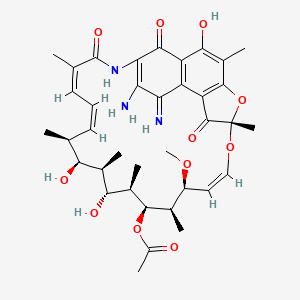

![Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-](/img/structure/B12326845.png)
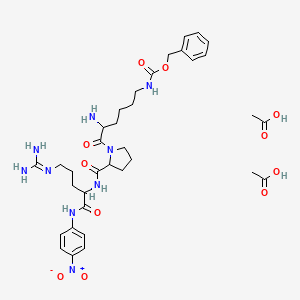

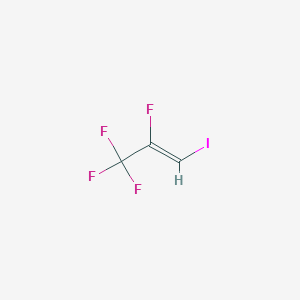

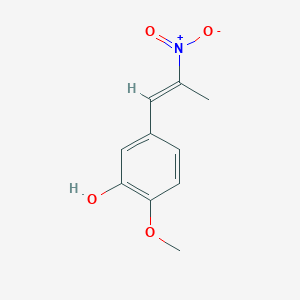
![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)
